
1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea
Overview
Description
1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea, also known as BPMPU, is an organic compound with a wide range of applications in scientific research. BPMPU is synthesized through a multi-step process beginning with the reaction of 4-methylpyrimidin-2-amine with 3-bromopropanal. The resulting product is then reacted with urea to form BPMPU. This compound is a valuable tool for researchers as it can be used to study the biochemical and physiological effects of certain compounds and drugs.
Scientific Research Applications
Herbicide Development
A study discussed the behavior of a closely related compound, 1-(4-Methylpyrimidine-2-yl)-3-(2-nitrobenesulfonyl)urea, in solution, revealing its conformational flexibility in aqueous and non-polar solvents, which is essential for understanding its activity as an ultra-low dosage and environmentally benign herbicide (Li Zheng-ming, 2004).
Anticancer Agents
Another study synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. This research highlighted the potential of pyrimidin-2-yl urea derivatives as potent anticancer agents, suggesting similar applications for 1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea (Jian Feng et al., 2020).
Antimicrobial Properties
Derivatives of pyrimidin-2-yl urea have also been explored for their antimicrobial properties. For example, novel adamantylated pyrimidines showed significant anticancer and antimicrobial properties, providing a basis for the exploration of 1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea in similar applications (Barbara Orzeszko et al., 2004).
Material Science
In material science, 1-methyl-3-(5-nitropyridin-2-yl) urea, a compound with structural similarities, was synthesized for its importance as an intermediate in small molecule anticancer drugs, indicating the versatility of pyrimidin-2-yl urea derivatives in synthesizing complex molecules for therapeutic applications (Binliang Zhang et al., 2019).
Chemical Synthesis and Analysis
Research on pyrimidine derivatives, such as the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate, provides valuable insights into the chemical behavior and potential reactivity of pyrimidin-2-yl urea compounds, which could be extrapolated to the study of 1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea in synthetic chemistry (Hiroshi Yamanaka et al., 1979).
properties
IUPAC Name |
1-(3-bromopropyl)-3-(4-methylpyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4O/c1-7-3-6-11-8(13-7)14-9(15)12-5-2-4-10/h3,6H,2,4-5H2,1H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXFEKJWAPNERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



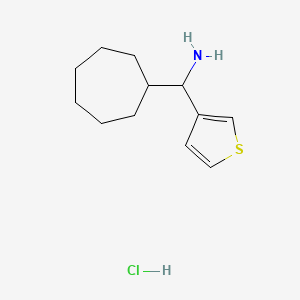
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)
![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)
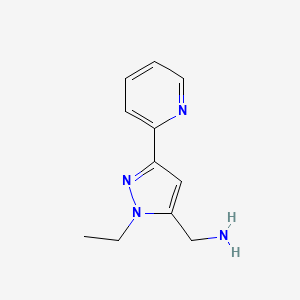
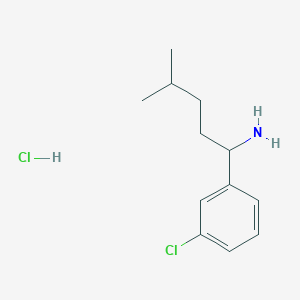

![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)
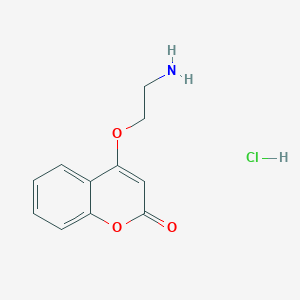
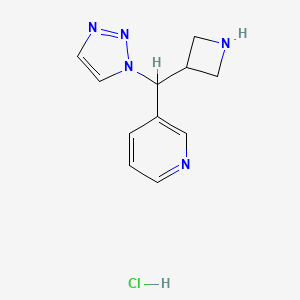




![[2-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1489935.png)